molecular formula C4H6O3 B149911 Propylene carbonate CAS No. 108-32-7

Propylene carbonate

Cat. No. B149911
CAS RN: 108-32-7
M. Wt: 102.09 g/mol
InChI Key: RUOJZAUFBMNUDX-UHFFFAOYSA-N
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Description

Propylene carbonate is an organic compound with the formula C4H6O3. It is a cyclic carbonate ester derived from propylene glycol . This colorless and odorless liquid is useful as a polar, aprotic solvent . It is stable under most conditions and is not hydroscopic or corrosive .


Synthesis Analysis

Propylene carbonate is mainly prepared by the carbonation of the epoxides . The process typically starts with propylene oxide, a compound derived from petroleum products. Propylene oxide is reacted with carbon dioxide in a process called carbonation . This reaction is usually facilitated by a catalyst, which helps speed things up and makes the reaction more efficient .


Molecular Structure Analysis

The molecular structure of propylene carbonate has been investigated using polarized Raman spectroscopy and molecular dynamics . These studies have provided insights into the structural changes that occur as water is added incrementally to propylene carbonate .


Chemical Reactions Analysis

Propylene carbonate is a cyclic carbonate that reacts with amines to form carbamates, undergoes hydroxy alkylation and transesterification . In the presence of an acid, base, metal oxide or salt, propylene carbonate may decompose liberating CO2 .


Physical And Chemical Properties Analysis

Propylene carbonate is a clear polar solvent having high boiling and flash points, a low order of toxicity and a mild ether-like odor . It is stable under most conditions and is not hydroscopic or corrosive .

Scientific Research Applications

Electrolyte in Lithium Batteries

Propylene carbonate is widely used as a high-permittivity component of electrolytes in lithium batteries . Its high dielectric constant and ability to dissolve electrolyte salts make it an ideal solvent, enhancing the ionic conductivity and reducing the vapor pressure in these batteries .

Carbon Dioxide Capture

One of the environmental applications of propylene carbonate is in the removal of CO2 from natural gas . This process is crucial for reducing greenhouse gas emissions and mitigating climate change.

Polymer Science

In the field of polymer science, PC serves as a biodegradable polymer known for its “carbon sequestration” capabilities . It’s used in the development of polypropylene carbonate composite materials, which are researched for their ductility, oxygen barrier properties, and biocompatibility .

Nanotechnology

Propylene carbonate has been studied for its breakdown characteristics after nano-modification . This research is particularly relevant in pulsed power systems, where PC’s great permittivity and high breakdown strength are beneficial .

Plasticizer

PC acts as a plasticizer in various industrial applications. It’s used to enhance the flexibility and reduce the brittleness of materials, making them more durable and easier to handle .

Paints and Coatings

As a polar, aprotic solvent, propylene carbonate is used in paints and coatings. It helps improve the consistency and drying properties of paints, making it a valuable component in the industry .

Pharmaceutical Intermediates

Propylene carbonate is an important intermediate in the synthesis of pharmaceuticals, such as tenofovir . Tenofovir is an antiviral medication used to prevent and treat HIV/AIDS and chronic hepatitis B.

Cleaning Agents

In the cleaning industry, PC is utilized in formulations for hard surface cleaners, resin cleaners, and as a component in paint strippers . Its effectiveness in dissolving various substances makes it a powerful cleaning agent.

Future Directions

The global propylene carbonate market is anticipated to expand at a steady 6.3% CAGR over the forecast period between 2022 and 2032 . Increasing use of propylene carbonate in paints & coating, cleaning and degreasing, and increased regulation towards the environment is prompting the use of electric vehicles . This is expected to uplift the consumption of propylene carbonate as an electrolyte in the lithium batteries has increased .

properties

IUPAC Name

4-methyl-1,3-dioxolan-2-one
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InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3
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InChI Key

RUOJZAUFBMNUDX-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)O1
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
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Related CAS

110320-40-6
Record name Poly(propylene carbonate)
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DSSTOX Substance ID

DTXSID2026789
Record name Propylene carbonate
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Molecular Weight

102.09 g/mol
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Physical Description

Liquid, Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO]
Record name 1,3-Dioxolan-2-one, 4-methyl-
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Boiling Point

241.6 °C
Record name PROPYLENE CARBONATE
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Flash Point

116 °C (241 °F) - closed cup, 275 °F (135 °C) (closed cup)
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Solubility

In water, 1.75X10+5 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride
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Density

1.2047 g/cu cm at 20 °C
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Vapor Pressure

0.04 [mmHg], 0.045 mm Hg at 25 °C
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Product Name

Propylene Carbonate

Color/Form

Colorless liquid, Clear, colorless liquid

CAS RN

108-32-7
Record name Propylene carbonate
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Melting Point

-48.8 °C
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Synthesis routes and methods I

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Synthesis routes and methods II

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
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Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Synthesis routes and methods III

Procedure details

3.6 g of thallic acetate sesquihydrate (8.8 mmole), 30 g sulfolane and 6.0 g of water were added to a 300 cc. stainless steel Autoclave Engineers Magnedrive Autoclave. The autoclave was cooled to -78° C. and 20 g of propylene (0.5 mole) and 127 g carbon dioxide (2.9 moles) were introduced therein. The autoclave was then heated to 50° C. for 2.0 hours, creating a total system pressure of 1,400 psig. The autoclave volatiles were then vented into a methyl ethyl ketone scrubber, followed by treatment in a 0.10 M magnesium chloride-hydrochloric acid scrubber. The first scrubber trapped the volatile oxidized propylene products while the second trapped the remaining propylene oxide which escaped the first trap. The excess hydrochloric acid scrubber was titrated with 0.10 M sodium hydroxide. The organics which remained in the aqueous sulfolane solution were measured by standard gas chromatographic techniques. The analysis detected 0.9 mmoles propylene carbonate (21% yield), 1.8 mmoles propylene oxide, (43% yield) and 0.3 mmoles acetone (7% yield). No propylene glycol monoacetate was detected. 4.2 mmoles of thallous acetate (48% conversion) was detected at pH=6.0.
Quantity
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Reaction Step One
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Reaction Step Five
Name
acetate sesquihydrate
Quantity
3.6 g
Type
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Reaction Step Six
Quantity
30 g
Type
reactant
Reaction Step Six
Name
Quantity
6 g
Type
solvent
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Quantity
20 g
Type
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Reaction Step Eight
Quantity
127 g
Type
reactant
Reaction Step Eight
Name
magnesium chloride hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
oxidized propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
43%
Yield
7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145,000
Citations
GA Luinstra - Polymer Reviews, 2008 - Taylor & Francis
… Current research efforts in the field of poly(propylene carbonate) prepared from carbon … ; or the preparation of poly(propylene carbonate) blends with biodegradable or biocompatible …
Number of citations: 0 www.tandfonline.com
L Xing, X Zheng, M Schroeder, J Alvarado… - Accounts of chemical …, 2018 - ACS Publications
Conspectus As one of the landmark technologies, Li-ion batteries (LIBs) have reshaped our life in the 21stcentury, but molecular-level understanding about the mechanism underneath …
Number of citations: 0 pubs.acs.org
R Payne, IE Theodorou - The Journal of Physical Chemistry, 1972 - ACS Publications
… carbonate and propylene carbonate havebeen studied by a … region for supercooled propylene carbonate at — 78. The … and the viscosity of propylene carbonate are described by an …
Number of citations: 0 pubs.acs.org
J Bayardon, J Holz, B Schäffner… - Angewandte Chemie …, 2007 - Wiley Online Library
… Up to now organic cyclic carbonates, in particular propylene carbonate (PC), have not played a … Propylene carbonate is a dipolar aprotic solvent that has previously found application …
Number of citations: 0 onlinelibrary.wiley.com
D Aurbach, ML Daroux, PW Faguy… - Journal of The …, 1987 - iopscience.iop.org
… propylene carbonate with basic species such as OH-, while the other involves one-electron reduction of propylene carbonate … occurring on lithium in propylene carbonate (PC) solutions …
Number of citations: 0 iopscience.iop.org
AV Plakhotnyk, L Ernst, R Schmutzler - Journal of Fluorine Chemistry, 2005 - Elsevier
19 F and 31 P NMR spectroscopy were used to study the kinetics of the hydrolysis of LiPF 6 in the homogenous solvent system propylene carbonate (PC)—dimethyl carbonate (DMC)—…
Number of citations: 0 www.sciencedirect.com
K Soga, Y Tazuke, S Hosoda… - Journal of Polymer …, 1977 - Wiley Online Library
… The structure of the polymer thus prepared coincided exactly with that of the polymer from propylene carbonate. From these, a plausible mechanism of the polymerization was developed…
Number of citations: 0 onlinelibrary.wiley.com
JC Soetens, C Millot, B Maigret - The Journal of Physical …, 1998 - ACS Publications
… Li + BF 4 - in liquid ethylene carbonate, propylene carbonate, and dimethyl carbonate at low … carbonate, 298 and 323 K in propylene carbonate, and 298 K in dimethyl carbonate. The …
Number of citations: 0 pubs.acs.org
L Simeral, RL Amey - The Journal of Physical Chemistry, 1970 - ACS Publications
… permittivity, density, and refractive index of liquid propylene carbonate (4-methyll,3-dioxoian-2-… The results suggest that propylene carbonate behaves as a normal polar liquidwith strong …
Number of citations: 0 pubs.acs.org
J Self, KD Fong, KA Persson - ACS Energy Letters, 2019 - ACS Publications
… LiBF 4 in propylene carbonate at concentrations ranging from 1 to 3 M. Notably, we find that the Li + mode of diffusion with respect to its surrounding propylene carbonate solvation shell …
Number of citations: 0 pubs.acs.org

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